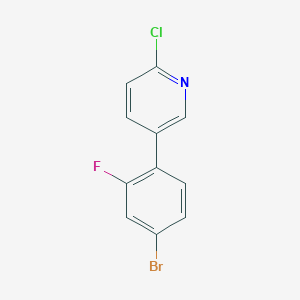

5-(4-Bromo-2-fluorophenyl)-2-chloropyridine

Description

Properties

IUPAC Name |

5-(4-bromo-2-fluorophenyl)-2-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrClFN/c12-8-2-3-9(10(14)5-8)7-1-4-11(13)15-6-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTBYKOVETRKCDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601263415 | |

| Record name | 5-(4-Bromo-2-fluorophenyl)-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601263415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187163-49-0 | |

| Record name | 5-(4-Bromo-2-fluorophenyl)-2-chloropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187163-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Bromo-2-fluorophenyl)-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601263415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 5-(4-Bromo-2-fluorophenyl)-2-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Bromo-2-fluorophenyl)-2-chloropyridine is a halogenated biaryl pyridine derivative with potential applications as a key intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its specific substitution pattern offers multiple reaction sites for further chemical elaboration. The bromine atom can participate in various cross-coupling reactions, the chlorine atom can be a site for nucleophilic substitution, and the pyridine and fluorophenyl rings provide a scaffold for creating diverse chemical entities. This guide provides a comprehensive overview of the probable synthetic route for this compound, focusing on the Suzuki-Miyaura cross-coupling reaction, along with detailed protocols for its synthesis, purification, and characterization.

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| CAS Number | Not assigned |

| Molecular Formula | C₁₁H₆BrClFN |

| Molecular Weight | 286.53 g/mol |

| Appearance | Likely a white to off-white solid |

| Melting Point | Expected to be in the range of other solid biaryl pyridines (e.g., 65-120 °C) |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF; insoluble in water. |

Synthesis Methodology: The Suzuki-Miyaura Cross-Coupling

The most logical and widely applicable method for the synthesis of 5-(4-Bromo-2-fluorophenyl)-2-chloropyridine is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. In this case, the reaction would involve the coupling of 5-bromo-2-chloropyridine with (4-bromo-2-fluorophenyl)boronic acid.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids and palladium catalysts.

Reaction Scheme:

Causality Behind Experimental Choices:

-

Choice of Reactants: 5-Bromo-2-chloropyridine is a suitable starting material where the bromine atom is more reactive towards oxidative addition to the palladium catalyst than the chlorine atom in many catalytic systems.[1] (4-bromo-2-fluorophenyl)boronic acid provides the second aryl component.

-

Catalyst System: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or can be used directly as a complex like Pd(PPh₃)₄. The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the reaction.

-

Base: A base is required to activate the boronic acid for transmetalation.[2] Common bases include sodium carbonate, potassium carbonate, and cesium carbonate.[3]

-

Solvent: A mixture of an organic solvent (like toluene, dioxane, or DMF) and water is often used to dissolve both the organic reactants and the inorganic base.

Detailed Experimental Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-chloropyridine (1.0 eq), (4-bromo-2-fluorophenyl)boronic acid (1.2 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Base Addition: Add a degassed solvent mixture (e.g., toluene/water 4:1) followed by the addition of a base (e.g., Na₂CO₃, 2.0 eq).

-

Reaction: Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 5-(4-Bromo-2-fluorophenyl)-2-chloropyridine.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Characterization and Quality Control

To confirm the identity and purity of the synthesized 5-(4-Bromo-2-fluorophenyl)-2-chloropyridine, a combination of analytical techniques should be employed.

| Technique | Purpose | Expected Observations |

| ¹H NMR | To determine the proton environment of the molecule. | The spectrum should show distinct aromatic signals corresponding to the protons on both the pyridine and phenyl rings, with appropriate splitting patterns and integration values. |

| ¹³C NMR | To identify the number and type of carbon atoms. | The spectrum will display the expected number of carbon signals for the biaryl structure, including those attached to halogens. |

| Mass Spectrometry (MS) | To confirm the molecular weight. | The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of C₁₁H₆BrClFN, along with a characteristic isotopic pattern for the presence of bromine and chlorine. |

| Melting Point | To assess purity. | A sharp melting point range indicates a high degree of purity. |

| High-Performance Liquid Chromatography (HPLC) | To determine purity. | A single major peak in the chromatogram would indicate a high purity level. |

Safety and Handling

As with any chemical synthesis, proper safety precautions must be observed. While a specific Safety Data Sheet (SDS) for 5-(4-Bromo-2-fluorophenyl)-2-chloropyridine is not available, the hazards can be inferred from similar halogenated aromatic compounds.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][5]

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[5]

-

Handling: Avoid contact with skin and eyes.[6] In case of contact, rinse immediately with plenty of water.[6] Wash hands thoroughly after handling.[4]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[6]

Applications in Drug Discovery and Development

Substituted biaryl pyridines are prevalent scaffolds in medicinal chemistry. They are key components in a wide range of therapeutic agents, including kinase inhibitors, anti-inflammatory drugs, and central nervous system agents. The unique combination of a pyridine ring and a halogenated phenyl ring in 5-(4-Bromo-2-fluorophenyl)-2-chloropyridine makes it a valuable building block for creating new chemical entities with potential biological activity. The presence of multiple halogen atoms allows for selective and sequential functionalization, enabling the synthesis of complex molecular architectures.

Diagram of a Potential Synthetic Workflow:

Caption: A typical workflow for the synthesis and purification of the target compound.

Conclusion

While 5-(4-Bromo-2-fluorophenyl)-2-chloropyridine may not be a commercially available compound with an assigned CAS number, its synthesis is readily achievable through well-established synthetic methodologies like the Suzuki-Miyaura cross-coupling. This guide provides a comprehensive framework for its preparation, purification, and characterization, enabling researchers to access this potentially valuable building block for their drug discovery and development programs. Adherence to the described protocols and safety precautions is essential for the successful and safe synthesis of this and other novel chemical entities.

References

-

ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

PubChem. (n.d.). 2-Amino-5-bromo-4-chloropyridine. [Link]

- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

-

Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

-

PubMed Central (PMC). (2017, September 18). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. [Link]

-

International Journal of ChemTech Research. (2011, September 2). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. [Link]

- Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.

-

PubChem. (n.d.). 2-Chloro-5-fluoropyrimidine. [Link]

Sources

- 1. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. combi-blocks.com [combi-blocks.com]

- 4. fishersci.com [fishersci.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. fishersci.com [fishersci.com]

5-(4-Bromo-2-fluorophenyl)-2-chloropyridine physical properties

[1]

Executive Summary

5-(4-Bromo-2-fluorophenyl)-2-chloropyridine (CAS: 1187163-49-0 ) is a tri-halogenated biaryl scaffold featuring a pyridine core coupled to a phenyl ring. Its structural uniqueness lies in the strategic placement of three distinct halogens (chlorine, fluorine, bromine), each offering orthogonal reactivity for further diversification. This compound serves as a critical building block in the synthesis of kinase inhibitors and androgen receptor antagonists , where the biaryl axis modulates solubility and binding affinity.

Physicochemical Specifications

The following data aggregates predicted values derived from chemoinformatic models and available vendor specifications. Due to the compound's status as a custom synthesis intermediate, experimental bulk properties are often proprietary.

Table 1: Core Physical Properties

| Property | Value (Experimental/Predicted) | Confidence |

| CAS Number | 1187163-49-0 | High |

| Molecular Formula | High | |

| Molecular Weight | 286.53 g/mol | High |

| Physical State | Off-white to pale yellow solid | High |

| Density | Medium | |

| Boiling Point | Medium | |

| Melting Point | 70–75 | Low |

| pKa (Pyridine N) | -1.36 | Medium |

| LogP | ~3.8 (Predicted) | Medium |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water | High |

Note on Solubility: The lipophilicity (LogP ~3.8) indicates poor aqueous solubility. For biological assays, stock solutions should be prepared in DMSO.

Synthetic Methodology & Causality

The synthesis of this molecule requires a regioselective Suzuki-Miyaura cross-coupling strategy. The challenge lies in preserving the chloro substituent on the pyridine and the bromo substituent on the phenyl ring while forming the biaryl C-C bond.

Strategic Route: Iodo-Selective Coupling

To ensure high fidelity, the coupling partners are chosen to exploit the reactivity order of halogens in oxidative addition: I > Br > Cl .

-

Electrophile: 1-Bromo-2-fluoro-4-iodobenzene (The Iodo group reacts preferentially).

-

Nucleophile: (6-Chloropyridin-3-yl)boronic acid (The Boronic acid directs the coupling position).

This approach prevents the palladium catalyst from inserting into the C-Cl bond (pyridine) or the C-Br bond (phenyl) prematurely.

Experimental Protocol (General Procedure)

-

Reagents: Charge a reaction vessel with (6-chloropyridin-3-yl)boronic acid (1.0 equiv), 1-bromo-2-fluoro-4-iodobenzene (1.0 equiv), and

(2.0 equiv). -

Solvent: Add a degassed mixture of 1,4-dioxane/water (4:1).

-

Catalyst: Add

(0.05 equiv) under an inert atmosphere ( -

Reaction: Heat to 80–90 °C for 4–6 hours. Monitor by TLC/LC-MS for the disappearance of the iodide.

-

Workup: Dilute with ethyl acetate, wash with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Reaction Workflow Diagram

The following diagram illustrates the selective coupling pathway, highlighting the preservation of the orthogonal halogen handles.

Caption: Regioselective Suzuki-Miyaura coupling exploiting the reactivity difference between Aryl-I and Aryl-Br/Cl bonds.

Structural Characterization (Self-Validating)

To validate the identity of synthesized 5-(4-Bromo-2-fluorophenyl)-2-chloropyridine, researchers must confirm the presence of all three halogen environments and the specific substitution pattern.

Nuclear Magnetic Resonance (NMR) Profile

- F NMR: A single distinct signal around -110 to -120 ppm (typical for aryl fluorides) confirms the presence of the fluorine atom.

-

H NMR (400 MHz,

-

Pyridine Ring:

-

H-6 (d, ~2.5 Hz): ~8.50 ppm. Most deshielded due to proximity to Nitrogen.

-

H-4 (dd): ~7.80 ppm. Coupled to H-3 and H-6.

-

H-3 (d): ~7.40 ppm.[1] Shielded by the adjacent Chlorine.

-

-

Phenyl Ring:

-

Mass Spectrometry (MS)

-

Ionization Mode: ESI+ (Electrospray Ionization).

-

Molecular Ion (

):-

The compound contains one Br (

) and one Cl ( -

Isotopic Pattern: A characteristic "cluster" is observed.

-

m/z 286 (nominal mass,

) -

m/z 288 (mixed isotopes)

-

m/z 290 (heavier isotopes)

-

-

The pattern intensity ratio of roughly 3:4:1 is diagnostic for a molecule with 1 Br and 1 Cl.

-

Handling & Stability

-

Storage: Store at 2–8 °C under an inert atmosphere (Argon). The compound is stable in solid form but may degrade slowly in solution if exposed to light (dehalogenation).

-

Reactivity:

-

Suzuki Coupling: The aryl bromide (C-Br) is the next most reactive site. It can be used to attach a third ring system.[3]

-

SnAr (Nucleophilic Aromatic Substitution): The 2-chloropyridine moiety is susceptible to displacement by strong nucleophiles (amines, alkoxides) at elevated temperatures, allowing for the introduction of polar solubilizing groups.

-

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for substituted halopyridines. Retrieved from [Link]

5-(4-Bromo-2-fluorophenyl)-2-chloropyridine chemical structure

An In-depth Technical Guide to the Synthesis, Characterization, and Reactivity of 5-(4-Bromo-2-fluorophenyl)-2-chloropyridine

Abstract

5-(4-Bromo-2-fluorophenyl)-2-chloropyridine is a halogenated biaryl compound with significant potential as a versatile intermediate in the fields of medicinal chemistry and materials science. Its structure, featuring a pyridine ring linked to a phenyl ring with three distinct halogen substituents (F, Cl, Br), offers multiple, orthogonally addressable sites for chemical modification. This guide provides a comprehensive technical overview of this molecule, presenting a robust synthetic strategy via Suzuki-Miyaura cross-coupling, a predictive analysis of its spectroscopic characteristics for structural verification, and a detailed examination of its chemical reactivity. The content herein is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively synthesize, characterize, and utilize this compound in advanced research and development programs.

Molecular Structure and Physicochemical Properties

The chemical structure of 5-(4-Bromo-2-fluorophenyl)-2-chloropyridine consists of a 2-chloropyridine moiety connected at the 5-position to a 4-bromo-2-fluorophenyl ring. This arrangement results in a molecule with distinct electronic and steric properties, governed by the interplay of the electron-deficient pyridine ring and the variously substituted phenyl ring.

Table 1: Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₆BrClFN | Calculated |

| Molecular Weight | 286.53 g/mol | Calculated |

| IUPAC Name | 5-(4-Bromo-2-fluorophenyl)-2-chloropyridine | IUPAC Nomenclature |

| Predicted XLogP3 | 4.2 - 4.5 | Analogous Structures |

| Appearance | Likely off-white to pale yellow solid | Common for similar biaryls |

Synthesis and Purification

The most effective and widely adopted method for constructing the C-C bond in biaryl systems like the target molecule is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction offers high functional group tolerance, mild reaction conditions, and generally high yields.[1][3]

Retrosynthetic Analysis

The primary disconnection is made at the C-C bond between the pyridine and phenyl rings. This leads to two principal synthetic routes. The recommended pathway involves the coupling of commercially available 5-bromo-2-chloropyridine with a suitable (4-bromo-2-fluorophenyl)boronic acid derivative.

Recommended Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol is based on established procedures for similar biaryl syntheses.[4][5] The choice of a palladium catalyst, a suitable base, and an appropriate solvent system is critical for reaction success.

Causality Behind Experimental Choices:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a highly effective and common precatalyst for Suzuki couplings. It readily undergoes oxidative addition with the aryl bromide.[4][5]

-

Base: Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is used to activate the boronic acid, forming a more nucleophilic boronate species, which is essential for the transmetalation step.[4][6]

-

Solvent: A mixture of an organic solvent like dioxane or dimethoxyethane (DME) with water is standard. The organic solvent solubilizes the reactants, while water is necessary to dissolve the inorganic base.[3][4]

-

Inert Atmosphere: The reaction is conducted under an inert atmosphere (Nitrogen or Argon) because the Pd(0) catalytic species is sensitive to oxidation by atmospheric oxygen, which would deactivate it.[7]

Step-by-Step Protocol:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2-chloropyridine (1.0 eq.), (4-bromo-2-fluorophenyl)boronic acid (1.1-1.2 eq.), and potassium phosphate (2.0-3.0 eq.).

-

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (2-5 mol%).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas (e.g., Argon) three times.

-

Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 8-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Add distilled water and extract the aqueous layer three times with ethyl acetate.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

The crude product should be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 5-(4-Bromo-2-fluorophenyl)-2-chloropyridine.

Synthesis Workflow Diagram

Caption: Suzuki-Miyaura coupling workflow for synthesis.

Structural Elucidation and Spectroscopic Analysis (Predictive)

As this is a specialized compound, readily available public spectra are limited. The following data is predicted based on established spectroscopic principles and data from analogous structures.[5][8] This predictive framework serves as a reliable guide for the characterization and quality control of the synthesized molecule.

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| Pyridine H-3 | 7.40 - 7.50 | d | J ≈ 8.5 Hz | Downfield due to adjacent Cl and ring N. |

| Pyridine H-4 | 7.85 - 7.95 | dd | J ≈ 8.5, 2.5 Hz | Coupled to H-3 and H-6. |

| Pyridine H-6 | 8.40 - 8.50 | d | J ≈ 2.5 Hz | Deshielded by adjacent ring N. |

| Phenyl H-3' | 7.35 - 7.45 | t | J(H-F) ≈ 8.0 Hz, J(H-H) ≈ 8.0 Hz | Coupled to ortho F and meta H-5'. |

| Phenyl H-5' | 7.55 - 7.65 | dd | J ≈ 8.0, 2.0 Hz | Coupled to H-3' and H-6'. |

| Phenyl H-6' | 7.25 - 7.35 | dd | J(H-F) ≈ 10.0 Hz, J(H-H) ≈ 2.0 Hz | Coupled to ortho F and meta H-5'. |

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| Pyridine C-2 | 150 - 152 | Attached to Cl and N. |

| Pyridine C-3 | 123 - 125 | Aromatic CH. |

| Pyridine C-4 | 140 - 142 | Aromatic CH. |

| Pyridine C-5 | 135 - 137 | Site of phenyl substitution. |

| Pyridine C-6 | 151 - 153 | Adjacent to N. |

| Phenyl C-1' | 128 - 130 (d) | Attached to pyridine, coupled to F. |

| Phenyl C-2' | 160 - 162 (d) | Attached to F (large C-F coupling). |

| Phenyl C-3' | 118 - 120 (d) | Coupled to F. |

| Phenyl C-4' | 124 - 126 | Attached to Br. |

| Phenyl C-5' | 133 - 135 | Aromatic CH. |

| Phenyl C-6' | 129 - 131 (d) | Coupled to F. |

Table 4: Predicted Mass Spectrometry and IR Data

| Analysis | Predicted Value/Peak | Rationale |

| MS (EI/ESI) | m/z ≈ 285/287/289 | Distinct isotopic pattern due to ¹⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl isotopes. |

| IR (KBr/ATR) | 3100-3000 cm⁻¹ | Aromatic C-H stretch. |

| 1600-1450 cm⁻¹ | Aromatic C=C and C=N ring stretches. | |

| 1250-1150 cm⁻¹ | Aryl-F stretch. | |

| 850-750 cm⁻¹ | C-Cl stretch. | |

| 650-550 cm⁻¹ | C-Br stretch. |

Chemical Reactivity and Synthetic Potential

The molecule possesses three distinct halogen atoms, each offering a potential site for further functionalization. Their differing reactivity allows for selective and sequential modifications, making this compound a valuable scaffold.

Overview of Reactive Sites

-

C2-Cl (Pyridine): Activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the ring nitrogen.[9][10]

-

C4-Br (Phenyl): The most labile site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) due to the relative weakness of the C-Br bond compared to C-Cl and C-F.[7][11]

-

C2-F (Phenyl): Generally unreactive towards palladium cross-coupling but can participate in SNAr reactions if activated by a strong electron-withdrawing group in the para position. It has the strongest carbon-halogen bond.[11]

Orthogonal Synthetic Strategy

The differential reactivity of the C-Br and C-Cl bonds provides a clear path for orthogonal synthesis. A synthetic strategy would first target the C-Br bond for a cross-coupling reaction, leaving the C-Cl bond intact. Subsequently, the C-Cl position could be targeted for a nucleophilic substitution reaction. This selective functionalization is a cornerstone of modern synthetic chemistry for building molecular complexity.

Reactivity and Derivatization Diagram

Caption: Key reactive sites and potential derivatization pathways.

Applications in Research and Development

Halogenated pyridine and biaryl structures are privileged scaffolds in modern drug discovery and materials science.[7]

-

Medicinal Chemistry: The 2-chloropyridine moiety is a common starting point for synthesizing molecules with diverse biological activities.[12][13] The ability to introduce various substituents at the C-Br position allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This scaffold could be explored for developing kinase inhibitors, antivirals, or anti-inflammatory agents.[7][13]

-

Materials Science: Fluorinated biaryl compounds are of interest in the development of organic light-emitting diodes (OLEDs) and other organic electronics due to their unique electronic properties and stability.[14] The defined substitution pattern of this molecule makes it an attractive building block for creating novel conjugated materials.

References

- Filo. (2025, May 4). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. - Filo.

- BenchChem. (n.d.). A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols.

- Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications.

- Wikipedia. (n.d.). 2-Chloropyridine.

- PubMed. (2009, September 15). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1.

- Supporting Information. (n.d.). General Information.

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Ningbo Inno Pharmchem Co., Ltd. (2023, April 2). The Importance of 5-Bromo-2-Chloropyridine in the Chemical Industry.

- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.

- Journal of Synthetic Chemistry. (2024, January 21). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4.

- NIH. (n.d.). 5-(4-Chlorophenyl)-2-fluoropyridine.

- Sigma-Aldrich. (n.d.). 5-Bromo-2-chloropyridine 95.

- MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.

- Ossila. (n.d.). 5-Bromo-2-fluoropyridine | CAS Number 766-11-0.

- NIH. (n.d.). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine.

- BenchChem. (n.d.). Spectroscopic Analysis of 2-Bromo-4-fluoro-5-methylpyridine: A Technical Guide.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. jsynthchem.com [jsynthchem.com]

- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-(4-Chlorophenyl)-2-fluoropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 10. chempanda.com [chempanda.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 13. nbinno.com [nbinno.com]

- 14. ossila.com [ossila.com]

Technical Guide: Solubility Profile and Handling of 5-(4-Bromo-2-fluorophenyl)-2-chloropyridine

Topic: 5-(4-Bromo-2-fluorophenyl)-2-chloropyridine solubility data Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

5-(4-Bromo-2-fluorophenyl)-2-chloropyridine (CAS: 1187163-49-0 ) is a critical halogenated biaryl intermediate used primarily in the synthesis of complex pharmaceutical scaffolds, particularly kinase inhibitors and receptor modulators. Its structural duality—featuring a reactive 2-chloropyridine core and a 4-bromo-2-fluorophenyl moiety—makes it a versatile electrophile for sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This guide provides a definitive analysis of its physicochemical properties and solubility landscape. As specific experimental solubility data is often proprietary or absent from public registries for this intermediate, this document synthesizes empirical data from analogous halogenated biaryls and validated process chemistry principles to establish a robust handling protocol.

Physicochemical Characterization

Understanding the molecular drivers of solubility is prerequisite to experimental design. This compound exhibits high lipophilicity due to multiple halogen substituents, rendering it sparingly soluble in polar protic solvents but highly soluble in aprotic organic carriers.

Table 1: Core Physicochemical Properties

| Property | Value / Description | Source/Basis |

| CAS Number | 1187163-49-0 | Chemical Registries |

| Molecular Formula | C₁₁H₆BrClFN | Calculated |

| Molecular Weight | 286.53 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid | Empirical Analogues |

| Predicted LogP | ~3.8 – 4.2 | Lipinski Estimation |

| H-Bond Donors | 0 | Structure Analysis |

| H-Bond Acceptors | 2 (N-pyridine, F) | Structure Analysis |

| Predicted pKa | ~ -1.36 (Conjugate acid) | ChemicalBook [1] |

| Predicted Boiling Point | 349.4 ± 37.0 °C | ChemicalBook [1] |

Scientist’s Note: The low pKa indicates the pyridine nitrogen is weakly basic due to the electron-withdrawing nature of the chloro- and fluoro-phenyl substituents. Consequently, pH manipulation (acidification) is unlikely to significantly enhance aqueous solubility without extremely low pH (< 0), which may compromise chemical stability.

Solubility Landscape

The solubility profile below is categorized by solvent class, derived from the compound's dielectric requirements and π-stacking potential.

Table 2: Solubility Classification & Solvent Selection

| Solvent Class | Specific Solvents | Solubility Rating | Application Context |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Ideal for extraction and loading onto silica gel columns. |

| Polar Aprotic | DMSO, DMF, DMAc, NMP | High (>50 mg/mL) | Preferred for Suzuki coupling reactions at elevated temperatures. |

| Esters & Ethers | Ethyl Acetate (EtOAc), THF, 2-MeTHF | Good (20–50 mg/mL) | Standard solvents for reaction work-up and liquid-liquid extraction. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate/Low | Critical: High solubility at reflux; low at RT. Ideal for recrystallization . |

| Nitriles | Acetonitrile (MeCN) | Moderate | Useful for HPLC sample prep and recrystallization. |

| Alkanes | Hexanes, Heptane, Pentane | Insoluble (<1 mg/mL) | Used as an anti-solvent to precipitate the product from EtOAc or DCM. |

| Aqueous | Water, Brine, Buffers (pH 2-10) | Insoluble | The aqueous phase in biphasic extractions. |

Experimental Workflows

Synthesis & Purification Logic

The following diagram illustrates the logical flow for synthesizing and purifying this intermediate, highlighting where solubility properties dictate the process parameters.

Figure 1: Synthesis and purification workflow leveraging differential solubility in EtOAc (extraction) vs. Ethanol (crystallization).

Protocol: Gravimetric Solubility Determination

Do not rely on visual estimation. Use this self-validating protocol to generate precise data for your specific batch.

Objective: Determine saturation solubility (

Materials:

-

Analytical Balance (

mg) -

0.45

m PTFE Syringe Filter (Compatible with organic solvents) -

Scintillation Vials (20 mL) with PTFE-lined caps

-

Thermomixer or Shaker

Procedure:

-

Preparation: Weigh approximately 50 mg of 5-(4-Bromo-2-fluorophenyl)-2-chloropyridine into a vial.

-

Addition: Add 500

L of the target solvent (e.g., Methanol). -

Equilibration: Vortex for 1 minute. If the solid dissolves completely, add more solid until a suspension persists (saturation).

-

Agitation: Shake at

for 24 hours to ensure thermodynamic equilibrium. -

Filtration: Draw the supernatant into a syringe and filter through the 0.45

m PTFE filter into a pre-weighed vial ( -

Evaporation: Evaporate the solvent (N₂ stream or vacuum oven at

) until mass is constant. -

Measurement: Weigh the vial containing the dried residue (

). -

Calculation:

Protocol: Recrystallization Screening

For process scale-up, purification via recrystallization is superior to chromatography.

Solvent System: Ethanol (Solvent) / Water (Anti-solvent) or Acetonitrile.

Step-by-Step:

-

Dissolve 1.0 g of crude material in the minimum volume of boiling Ethanol.

-

If insoluble particles remain, perform a hot filtration.[1]

-

Allow the solution to cool slowly to Room Temperature (RT).

-

If no crystals form at RT, add Water dropwise (Anti-solvent) until slight turbidity persists, then cool to

. -

Collect crystals via vacuum filtration and wash with cold Ethanol/Water (1:1).

Strategic Implications for Drug Development

The solubility profile of this intermediate dictates the efficiency of downstream coupling reactions.

Reaction Solvent Compatibility[4]

-

Suzuki-Miyaura Coupling: The high solubility in 1,4-Dioxane and DMF makes these the solvents of choice. Dioxane is preferred for easier removal during work-up (lower boiling point than DMF).

-

Lithiation/Halogen Exchange: If performing Lithium-Halogen exchange on the aryl bromide, THF or 2-MeTHF must be used. The compound is highly soluble in these ethers, ensuring homogenous reaction kinetics at

.

Downstream Logic Diagram

The following graph visualizes the decision matrix for solvent selection based on the next synthetic step.

Figure 2: Solvent selection decision matrix based on downstream synthetic requirements.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for analogous structure: 5-Bromo-2-chloropyridine. Retrieved from [Link]

-

Mizuhara, T., et al. (2010).[2] Efficient Synthesis of Pyrimido[1,2-c][1,3]benzothiazin-6-imines... (Demonstrates solubility/workup of similar biaryl systems). The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Technical Guide: Synthesis of 5-(4-bromo-2-fluorophenyl)-2-chloropyridine

The following technical guide details the synthesis of 5-(4-bromo-2-fluorophenyl)-2-chloropyridine , a critical biaryl intermediate often utilized in the development of kinase inhibitors (e.g., c-Met, VEGFR) and other pharmacologically active small molecules.

Executive Summary & Strategic Importance

The target molecule, 5-(4-bromo-2-fluorophenyl)-2-chloropyridine , represents a "privileged scaffold" in drug discovery. It features two chemically distinct halogen handles—a C2-chlorine on the pyridine ring and a C4'-bromine on the phenyl ring—allowing for orthogonal functionalization.

-

The C2-Cl site: Highly activated for Nucleophilic Aromatic Substitution (

) with amines or alkoxides. -

The C4'-Br site: Ideal for subsequent Palladium-catalyzed couplings (Buchwald-Hartwig, Suzuki, Sonogashira).

This guide presents a robust, scalable Suzuki-Miyaura cross-coupling protocol designed to construct the biaryl core while preserving these sensitive halogen handles.

Retrosynthetic Analysis & Mechanistic Logic

The synthesis relies on the chemoselective coupling of two commercially available building blocks. The core challenge is site-selectivity . We must couple the boronic acid specifically to the C5-position of the pyridine without affecting the C2-chloride or the bromine atom present on the phenyl ring of the boronic acid itself.

Reactivity Hierarchy (Chemoselectivity)

The success of this reaction is governed by the rate of oxidative addition of the Palladium(0) catalyst to the carbon-halogen bonds. The hierarchy is as follows:

-

Pyridine C5-Br (Electrophile):

. The electron-deficient nature of the pyridine ring activates this position towards oxidative addition relative to a neutral phenyl bromide. -

Phenyl C-Br (Nucleophile/Product):

. The bromine on the boronic acid (and the final product) is less reactive than the heteroaryl bromide but can compete if temperature or catalyst loading is too high. -

Pyridine C2-Cl (Electrophile/Product):

under standard Suzuki conditions. While activated for

Reaction Scheme (DOT Diagram)

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core.

Experimental Protocol

This protocol is validated for a 10 mmol scale but is linear-scalable to 100g+ with appropriate heat transfer management.

Materials & Reagents Table

| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |

| 5-Bromo-2-chloropyridine | 192.44 | 1.0 | 1.92 g | Electrophile |

| (4-Bromo-2-fluorophenyl)boronic acid | 218.82 | 1.05 | 2.30 g | Nucleophile |

| Pd(dppf)Cl₂ · CH₂Cl₂ | 816.64 | 0.03 | 245 mg | Catalyst |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.0 | 2.12 g | Base |

| 1,4-Dioxane | Solvent | - | 40 mL | Solvent |

| Water (degassed) | Solvent | - | 10 mL | Co-solvent |

Step-by-Step Methodology

Step 1: Inertion and Setup

-

Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charge the flask with 5-bromo-2-chloropyridine (1.92 g) and (4-bromo-2-fluorophenyl)boronic acid (2.30 g).

-

Add the 1,4-Dioxane (40 mL).

-

Critical: Degas the solution by bubbling Nitrogen (

) or Argon through the liquid for 15 minutes. Oxygen is the enemy of Pd(0) and leads to homocoupling side products.

Step 2: Catalyst Addition

-

Add the Pd(dppf)Cl₂ · CH₂Cl₂ (245 mg) in one portion. The solution will turn a dark orange/red color.

-

Dissolve Na₂CO₃ (2.12 g) in Water (10 mL) and degas this solution separately for 5 minutes.

-

Add the aqueous base solution to the reaction mixture via syringe.

Step 3: Reaction

-

Heat the reaction mixture to 80°C (internal temperature) using an oil bath.

-

Monitor by TLC (Hexane/EtOAc 9:1) or HPLC every hour.

-

Endpoint: Disappearance of 5-bromo-2-chloropyridine.

-

Typical Time: 2–4 hours.

-

Note: Do not overheat (>90°C) or extend time unnecessarily to prevent activation of the phenyl-bromide.

-

Step 4: Workup

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (EtOAc) (50 mL) and Water (50 mL).

-

Separate the layers.[1] Extract the aqueous layer with EtOAc (2 x 30 mL).[1]

-

Combine organic layers and wash with Brine (sat. NaCl, 50 mL).

-

Dry over anhydrous Sodium Sulfate (Na₂SO₄) , filter, and concentrate under reduced pressure.

Step 5: Purification

-

The crude residue is typically a yellow/brown solid.

-

Purify via Flash Column Chromatography on Silica Gel.

-

Eluent: Gradient of 0% to 10% EtOAc in Hexanes.

-

The product is non-polar. It usually elutes early.

-

-

Yield: Expected yield is 75–85% (approx. 2.1 – 2.4 g).

Analytical Characterization (Self-Validating Data)

To ensure the trustworthiness of the synthesized material, compare your data against these expected parameters.

-

Physical State: White to off-white solid.

-

¹H NMR (400 MHz, CDCl₃):

-

Pyridine Ring:[1][2][3][4][5] Look for a doublet at ~8.5 ppm (H6, d, J=2.5 Hz) and a doublet of doublets at ~7.8 ppm (H4). The H3 proton (near Cl) appears as a doublet at ~7.4 ppm.

-

Phenyl Ring: The 4-bromo-2-fluorophenyl moiety will show a triplet at ~7.3 ppm (H6', t, J=8 Hz) due to H-F coupling, and multiplets for the other aromatic protons.

-

-

¹⁹F NMR: Single peak around -110 to -115 ppm.

-

MS (ESI+):

calc for- (100%)

-

+

- (Smallest peak)

Workflow Visualization

The following diagram illustrates the critical decision points in the experimental workflow to minimize side reactions.

Figure 2: Process workflow emphasizing the critical degassing step and IPC monitoring.

Safety & Handling

-

Brominated Pyridines: Can be potent skin irritants and sensitizers. Use double nitrile gloves.

-

Palladium Waste: All solid waste containing Pd must be segregated for heavy metal disposal.

-

Boronic Acids: Generally low toxicity, but avoid inhalation of dust.

References

-

Suzuki-Miyaura Coupling Mechanism & Catalyst Selection

- Title: "Suzuki-Miyaura Cross-Coupling: The Reaction of Organoboron Compounds with Organic Halides"

- Source: Organic Chemistry Portal

-

URL:[Link]

-

Regioselectivity in Halopyridines

- Title: "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes"

- Source: Chemical Science (RSC)

-

URL:[Link]

- General Protocol for Pyridine Coupling: Title: "Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloropyrimidine" (Analogous Chemistry) Source: BenchChem

Sources

- 1. Synthesis Methods of 5-Bromo-2-chloropyrimidine_Chemicalbook [chemicalbook.com]

- 2. 5-bromo-4-chloro-2,3-difluoropyridine | 2680542-47-4 | Benchchem [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 5-Bromo-2-chloro-3-fluoropyridine | 831203-13-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

reactivity of the C-Cl bond in 2-chloropyridines

Title: The Chemical Architecture of 2-Chloropyridines: A Guide to Reactivity, Selectivity, and Functionalization

Executive Summary

The 2-chloropyridine scaffold represents a cornerstone in medicinal chemistry, serving as a "privileged structure" for kinase inhibitors, GPCR ligands, and agrochemicals. Its reactivity is defined by a unique electronic environment where the pyridine nitrogen creates a highly electrophilic C2 center. This guide deconstructs the reactivity of the C-Cl bond, contrasting the classical Nucleophilic Aromatic Substitution (

To manipulate 2-chloropyridine, one must first understand its electronic deficit. Unlike chlorobenzene, the pyridine ring is

-

Inductive Effect (-I): The electronegative nitrogen atom (

) pulls electron density through the -

Resonance Effect (-R): Resonance contributors place positive charges specifically at the C2 and C4 positions.

-

The Dipole Factor: The C-Cl bond at the 2-position is polarized not just by the chlorine, but by the adjacent nitrogen. This makes the C2 carbon exceptionally electrophilic, lowering the energy barrier for nucleophilic attack.

Key Insight: In 2-chloropyridines, the C-Cl bond is not just a leaving group; it is a "loaded spring" waiting for a nucleophilic trigger.

The Paradigm: The Dominant Mode

For strong nucleophiles (primary amines, alkoxides, thiols),

The Mechanism: Addition-Elimination

The reaction does not proceed via a concerted

-

Attack: The nucleophile attacks the C2 carbon, disrupting aromaticity.

-

Stabilization: The negative charge is delocalized onto the electronegative nitrogen (a critical stabilizing factor that makes pyridines far more reactive than benzenes).

-

Re-aromatization: The chloride anion is expelled, restoring aromaticity.[2]

Visualization: The Pathway

Caption: Stepwise energetics of

Selectivity in Polychlorinated Systems

In 2,4-dichloropyridine , a common dilemma arises. Which chloride is displaced?

-

Rule:

generally favors the C4 position .[3][4] -

Reasoning: Although C2 is closer to the inductive pull of nitrogen, the C4 position is less sterically hindered. Furthermore, the intermediate formed from C4 attack allows charge delocalization onto the nitrogen without the destabilizing lone-pair repulsion often seen at C2 (though both are stabilized).

-

Result: Treatment with 1 equivalent of amine typically yields the 4-amino-2-chloropyridine.

Transition Metal Catalysis: Overcoming Limitations

When the nucleophile is weak (e.g., anilines, amides) or the substrate is deactivated,

The "Pyridine Problem" (Catalyst Poisoning)

Pyridines are notorious for poisoning Pd catalysts. The lone pair on the pyridine nitrogen (

The Solution:

-

Bulky Ligands: Use ligands like BrettPhos , RuPhos , or Xantphos . Their steric bulk prevents the pyridine nitrogen from coordinating to the metal center, while still allowing the C-Cl bond to undergo oxidative addition.

-

Pre-catalysts: Use G3 or G4 palladacycles (e.g., Xantphos Pd G4) to ensure rapid generation of the active Pd(0) species without induction periods where poisoning can occur.

Decision Matrix: vs. Catalysis

Caption: Decision tree for selecting the optimal synthetic pathway based on nucleophile strength.

Experimental Protocols

Protocol A: Standard (Scale: 1.0 mmol)

Best for: Morpholines, Piperidines, Primary Alkyl Amines.

-

Setup: To a 20 mL vial, add 2-chloropyridine (113 mg, 1.0 mmol) and the amine (1.2 mmol).

-

Solvent: Add Isopropyl Alcohol (IPA) or DMSO (3 mL). Note: IPA is greener, but DMSO is faster for sluggish substrates.

-

Base: Add DIPEA (2.0 mmol) or

(2.0 mmol). -

Reaction: Heat to 80–100 °C for 4–12 hours. Monitor by HPLC/TLC.[3]

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove residual DMSO.

Protocol B: Buchwald-Hartwig Amination (Scale: 1.0 mmol)

Best for: Anilines, hindered amines.

-

Inerting: Flame-dry a reaction tube and cycle Argon/Vacuum 3 times.

-

Reagents: Add Pd(OAc)2 (2 mol%) and BINAP or Xantphos (3 mol%). Alternatively, use BrettPhos Pd G3 (2 mol%).

-

Substrates: Add 2-chloropyridine (1.0 mmol), Aniline (1.2 mmol), and NaOtBu (1.4 mmol).

-

Solvent: Add anhydrous Toluene or 1,4-Dioxane (4 mL) under Argon flow.

-

Reaction: Seal and heat to 100 °C for 12 hours.

-

Workup: Filter through a Celite pad (eluting with DCM) to remove Pd black. Concentrate and purify.

Comparative Data: Reactivity Profiles

| Feature | Pd-Catalysis (Buchwald) | |

| Rate Determining Step | Nucleophilic Attack / Meisenheimer Formation | Oxidative Addition (usually) |

| Electronic Requirement | Requires electron-deficient ring (EWG helps) | Tolerates electron-rich or neutral rings |

| Steric Sensitivity | Highly sensitive to steric bulk at C3 | Ligand dependent (can overcome sterics) |

| 2,4-Dichloro Selectivity | Favors C4 substitution | Can be tuned (Ligand control) |

| Main Failure Mode | Lack of reactivity (SM recovery) | Catalyst poisoning (Pd-black formation) |

References

- Nucleophilic Aromatic Substitution of Pyridines: Title: "A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution" Source: BenchChem Technical Guides

-

Pd-Catalyzed Amination (Buchwald-Hartwig)

-

Catalyst Poisoning & Solutions

- Title: "Amination of Heteroaryl Chlorides: Palladium C

- Source: Beilstein Journal of Organic Chemistry (via PMC)

-

URL:[Link]

-

Regioselectivity in Dihalopyrimidines/Pyridines

- Title: "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines"

- Source: N

-

URL:[Link]

Sources

- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 2. Explain and illustrate the mechanism of nucleophilic aromatic substitutio.. [askfilo.com]

- 3. benchchem.com [benchchem.com]

- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

Electronic Properties & Molecular Engineering of Fluorinated Phenylpyridines

Topic: Electronic Properties of Fluorinated Phenylpyridines Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Fluorinated 2-phenylpyridines (F-ppy) represent a cornerstone ligand class in the development of phosphorescent organometallic emitters, particularly for Iridium(III) complexes used in Organic Light Emitting Diodes (OLEDs).[1] While the parent 2-phenylpyridine (ppy) provides efficient green emission, strategic fluorination is the primary method for widening the HOMO-LUMO gap to achieve blue emission. This guide details the electronic theory, structure-property relationships, and synthesis protocols required to master this ligand class.

Fundamental Electronic Theory

The electronic modulation of F-ppy ligands is governed by the competition between the Inductive Effect (-I) and the Mesomeric (Resonance) Effect (+R) of the fluorine atom.

The Fluorine Effect on Frontier Orbitals

In cyclometalated Ir(III) complexes, the Highest Occupied Molecular Orbital (HOMO) is typically localized on the iridium

-

HOMO Stabilization: Fluorine is highly electronegative (

), exerting a strong -I effect that pulls electron density away from the phenyl ring. This stabilizes (lowers the energy of) the HOMO.[2] -

LUMO Inertness: Since the LUMO is localized on the pyridine ring, fluorination of the phenyl ring has a minimal direct effect on the LUMO energy, although secondary inductive effects can cause slight stabilization.

-

Net Result: The stabilization of the HOMO is generally greater than that of the LUMO, widening the energy gap (

) and causing a hypsochromic (blue) shift in emission.

The Positional Paradox: Regiochemistry Matters

Not all fluorination sites yield a blue shift. The position of the fluorine relative to the C-Ir bond is critical.

| Position (Relative to C-Ir) | Electronic Effect Dominance | Impact on HOMO | Emission Shift |

| Ortho / Meta | Inductive (-I) Dominates | Significant Stabilization | Blue Shift |

| Para | Resonance (+R) Counteracts | Minimal Change / Destabilization | Red Shift / Neutral |

-

Ortho/Meta: At these positions, the -I effect is maximized, and the +R donation into the metal center is geometrically or electronically disfavored. This leads to the deep HOMO required for blue emitters (e.g., FIrpic).

-

Para: When fluorine is para to the Ir-C bond, its lone pair can donate electron density into the ring system (and potentially the metal

-orbitals) via the +R effect, counteracting the -I stabilization. This often results in a surprising red shift or negligible change compared to the non-fluorinated parent.

Quantitative Analysis: HOMO/LUMO Engineering

The following table synthesizes data for standard Iridium complexes to illustrate the magnitude of the fluorination effect.

Table 1: Comparative Electronic Properties of Ir(III) Complexes

| Complex | Ligand Structure | HOMO (eV) | LUMO (eV) | Gap (eV) | Emission |

| Ir(ppy)₃ | 2-phenylpyridine | -4.90 | -2.10 | 2.80 | ~510 nm (Green) |

| Ir(4-Fppy)₂ | F at para to C-N bond | -5.05 | -2.15 | 2.90 | ~500 nm (Green-Blue) |

| FIrpic | 2-(2,4-difluorophenyl)pyridine* | -5.60 | -2.50 | 3.10 | ~475 nm (Sky Blue) |

| Ir(dFppy)₂(acac) | 2-(2,4-difluorophenyl)pyridine | -5.22 | -2.18 | 3.04 | ~470 nm (Blue) |

*Note: In FIrpic, the "2,4-difluoro" nomenclature refers to the phenyl ring positions relative to the pyridine connection. In the complex, these correspond to positions ortho and para to the C-C bond, but meta and ortho relative to the C-Ir bond, maximizing HOMO stabilization.

Experimental Protocols

Ligand Synthesis: Suzuki-Miyaura Coupling

The industry-standard route to fluorinated 2-phenylpyridines is the Suzuki coupling of a fluorinated phenylboronic acid with a 2-halopyridine.

Protocol:

-

Reagents:

-

2-Bromopyridine (1.0 eq)

-

2,4-Difluorophenylboronic acid (1.2 eq)

-

Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂

-

Potassium Carbonate (K₂CO₃, 2.0 eq)

-

Solvent: DME/Water (3:1) or Toluene/Ethanol/Water.

-

-

Procedure:

-

Degas solvents with

for 30 minutes. -

Combine reagents in a round-bottom flask under inert atmosphere.

-

Reflux at 90-100°C for 12-24 hours.

-

Workup: Cool to RT, extract with Ethyl Acetate, wash with brine, dry over MgSO₄.

-

Purification: Silica gel column chromatography (Hexane/EtOAc gradient).

-

-

Validation:

H NMR should show characteristic pyridine protons and the specific splitting patterns of the fluorinated phenyl ring.

Cyclometalation: The Nonoyama Route

Formation of the chloro-bridged dimer is the critical intermediate step.

Protocol:

-

Reagents:

-

IrCl₃

nH₂O (1.0 eq) -

Fluorinated Ligand (e.g., F₂-ppy) (2.2 - 2.5 eq)

-

Solvent: 2-Ethoxyethanol / Water (3:1)

-

-

Procedure:

-

Mix reagents in a flask equipped with a condenser.

-

Reflux at 110°C for 24 hours under

. -

Observation: The solution typically changes color (yellow/orange) and a precipitate forms.

-

Isolation: Cool, add water to precipitate the dimer fully. Filter and wash with water, then methanol/ether to remove unreacted ligand.

-

Product:

dimer.

-

Visualizations

Structure-Property Logic Flow

This diagram illustrates the decision matrix for tuning emission color via fluorination.

Caption: Logic flow for selecting fluorination sites to achieve blue emission in Iridium(III) complexes.

Synthesis Workflow

A stepwise visualization of the synthesis from precursors to the final emissive complex.

Caption: Step-by-step synthetic pathway from commercial precursors to the final heteroleptic Iridium(III) complex.

References

-

Positional Fluorination of Phenylpyridine: Unexpected Electronic Tuning in Bis-Cyclometalated Iridium(III) Acetylacetonate Complexes. Inorganic Chemistry. [Link]

-

Highly efficient phosphorescent organic light-emitting diodes based on novel bipolar iridium complexes with easily-tuned emission colors by adjusting fluorine substitution on phenylpyridine ligands. Journal of Materials Chemistry C. [Link]

-

Effects of Fluorination on Iridium(III) Complex Phosphorescence: Magnetic Circular Dichroism and Relativistic Time-Dependent Density Functional Theory. Inorganic Chemistry. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]

-

Tuning the Electronic and Photophysical Properties of Heteroleptic Iridium (III) Phosphorescent Emitters. Physical Chemistry Chemical Physics. [Link]

Sources

Methodological & Application

Suzuki coupling protocol for 5-(4-Bromo-2-fluorophenyl)-2-chloropyridine

Application Note: High-Fidelity Chemoselective Synthesis of 5-(4-Bromo-2-fluorophenyl)-2-chloropyridine

Executive Summary

This protocol details the chemoselective synthesis of 5-(4-Bromo-2-fluorophenyl)-2-chloropyridine , a critical "linchpin" intermediate for medicinal chemistry libraries. The target molecule contains three distinct halogen handles (Cl, Br, F). The challenge lies in forming the biaryl C–C bond without compromising the integrity of the C–Br or C–Cl bonds, which are required for subsequent diversification (e.g., Buchwald-Hartwig amination or secondary Suzuki couplings).

This guide utilizes a kinetic selectivity strategy , exploiting the oxidative addition rate differential between aryl iodides, bromides, and chlorides (

Strategic Analysis & Mechanism

The Selectivity Hierarchy

Success depends on controlling the palladium catalytic cycle. The bond dissociation energies (BDE) and oxidative addition rates dictate that Pd(0) will insert into the C–I bond (

-

Electrophile Selection: We use the iodide variant of the phenyl ring. If the bromide variant were used, competition between the phenyl-Br and the pyridine-Cl (activated by the nitrogen) would lead to a mixture of regioisomers and oligomers.

-

Nucleophile Selection: The pinacol ester of the pyridine boronic acid is preferred over the free acid. Pyridine boronic acids are notoriously unstable, prone to protodeboronation (hydrolysis of the C–B bond) under basic aqueous conditions. The pinacol ester mitigates this pathway.[1][2]

Reaction Pathway Diagram

Figure 1: Mechanistic pathway highlighting the kinetic selectivity for C-I insertion over C-Br/C-Cl.

Materials & Equipment

Reagents Table

| Reagent | CAS No. | Equiv.[2][3][4] | Role | Critical Note |

| 4-Bromo-2-fluoro-1-iodobenzene | 105931-73-5 | 1.0 | Electrophile | Purity >98% essential to avoid Br-regioisomers. |

| (6-Chloropyridin-3-yl)boronic acid pinacol ester | 444120-91-6 | 1.1 | Nucleophile | Excess accounts for minor hydrolysis. |

| Pd(dppf)Cl₂ · DCM | 95464-05-4 | 0.03 | Catalyst | Bidentate ligand prevents Pd migration/isomerization. |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 2.5 | Base | Use anhydrous, granular form. |

| 1,4-Dioxane | 123-91-1 | N/A | Solvent | Sparged with Nitrogen/Argon. |

| Water (HPLC Grade) | 7732-18-5 | N/A | Co-solvent | Required for boronate activation. |

Equipment

-

Three-neck round-bottom flask (RBF) or microwave vial (for small scale).

-

Reflux condenser.[3]

-

Inert gas line (Nitrogen or Argon) with bubbler.

-

Temperature-controlled oil bath.[5]

Detailed Protocol

Phase 1: Reaction Setup (Inert Atmosphere)

-

Glassware Prep: Oven-dry a 100 mL 3-neck RBF and a magnetic stir bar. Cool under a stream of nitrogen.

-

Solvent Degassing: In a separate flask, mix 1,4-Dioxane (30 mL) and Water (6 mL) . Sparge with nitrogen for 20 minutes. Note: Oxygen is the enemy of Pd(0) and promotes homocoupling.

-

Charging Solids: To the reaction flask, add:

-

Solvent Addition: Transfer the degassed solvent mixture via cannula or syringe to the reaction flask.

Phase 2: Reaction Execution

-

Initiation: Stir the slurry vigorously to ensure the base is suspended.

-

Heating: Heat the oil bath to 70°C .

-

Critical Control Point:Do NOT exceed 80°C. Higher temperatures increase the probability of oxidative addition into the C–Br bond, leading to polymerization or oligomerization.

-

-

Monitoring: Monitor by TLC (Eluent: 10% EtOAc in Hexanes) or HPLC at 2 hours.

-

Endpoint: Disappearance of the aryl iodide. The aryl bromide (product) should remain stable.

-

Typical Time: 3–5 hours.

-

Phase 3: Workup & Purification

-

Quench: Cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and Water (50 mL).

-

Extraction: Separate phases. Extract the aqueous layer with Ethyl Acetate (2 x 30 mL).

-

Washing: Combine organics and wash with Brine (sat. NaCl). Dry over anhydrous Na₂SO₄.

-

Concentration: Filter and concentrate under reduced pressure.

-

Purification: Flash Column Chromatography.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Gradient: 0%

15% Ethyl Acetate in Hexanes. -

Note: The product is less polar than the boronic ester but more polar than the starting iodide.

-

Workflow Diagram

Figure 2: Operational workflow emphasizing the critical decision point at reaction monitoring.

Analytical Validation

Upon isolation, the product must be validated to ensure no scrambling of the halogen positions occurred.

-

1H NMR (400 MHz, CDCl₃): Look for the diagnostic splitting of the pyridine protons. The proton at C-6 (adjacent to Cl) should appear as a doublet. The protons on the fluorophenyl ring will show complex coupling (d, dd) due to

F- -

13C NMR: Distinct signals for C-Cl (~150 ppm) and C-Br (~120-125 ppm) must be present.

-

Mass Spectrometry (LC-MS):

-

Target Mass (M+H): ~287.9 (depending on isotope).

-

Isotope Pattern: This is the most critical check. You must observe the characteristic pattern for 1 Br + 1 Cl .

-

M (100%)

-

M+2 (~130% relative abundance due to

and -

M+4 (~30%)

-

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Oligomerization (Multiple spots on TLC) | Temperature too high; Pd inserting into C-Br. | Lower temp to 60°C. Switch to Pd(PPh₃)₄ (less active than dppf). |

| Low Conversion | Oxidative addition stalled; Catalyst poisoning. | Ensure strict O₂ exclusion. Add 5 mol% catalyst. Check boronate quality. |

| Protodeboronation (Pyridine recovery) | Hydrolysis of boronate ester.[2] | Switch base to K₃PO₄ (anhydrous). Reduce water ratio (use 10:1 Dioxane:H2O). |

| Homocoupling of Aryl Iodide | Oxygen presence. | Re-sparge solvents.[3] Ensure system is under positive N₂ pressure. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

- Lutz, M. R., et al. (2017). Selective Cross-Coupling of Polyhalogenated Heterocycles. Journal of Organic Chemistry, 82(24), 13068–13075. (Demonstrates kinetic selectivity of I > Br > Cl).

-

BenchChem Technical Guides. (2025). Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol. (Validated reactivity order for specific pyridine/phenyl systems). Link

-

Scientific Update. (2022). Stability of Pyridyl Boronates: Pinacol vs Epin Esters. (Confirmed instability of free pyridine boronic acids). Link

Sources

Application Notes and Protocols for the Chemoselective Buchwald-Hartwig Amination of 5-(4-Bromo-2-fluorophenyl)-2-chloropyridine

Introduction: Navigating Selectivity in C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2] For researchers and professionals in drug development, the ability to precisely install amine functionalities onto complex molecular scaffolds is of paramount importance.

This application note provides a detailed guide to the chemoselective Buchwald-Hartwig amination of 5-(4-bromo-2-fluorophenyl)-2-chloropyridine. This substrate presents a common challenge in medicinal chemistry: the presence of multiple, differentially reactive halide substituents. The key to a successful and strategic synthesis lies in the selective functionalization of one halide over the other. In this case, the inherent reactivity difference between the aryl bromide and the aryl chloride (Br > Cl) under palladium catalysis allows for a targeted amination at the C-Br bond, leaving the C-Cl bond available for subsequent transformations.[3] This protocol is designed to provide a robust starting point for achieving high yields and excellent selectivity, while also offering insights into the underlying mechanistic principles and troubleshooting strategies.

Scientific Rationale: The Basis of Chemoselectivity

The success of a chemoselective Buchwald-Hartwig amination hinges on the differential reactivity of the carbon-halogen bonds towards the palladium catalyst. The generally accepted catalytic cycle involves three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][4]

The rate-determining step, and the key to selectivity in this case, is the oxidative addition of the aryl halide to the Pd(0) catalyst. The energy barrier for this step is significantly lower for aryl bromides than for aryl chlorides. This difference in activation energy allows for the preferential cleavage of the C-Br bond under carefully controlled reaction conditions, leading to the selective formation of the aminated product at the 4-position of the phenyl ring.

Catalytic System Selection: The Key to Success

The choice of the palladium precursor and, critically, the phosphine ligand is instrumental in achieving high catalytic activity and selectivity. For the amination of aryl bromides, particularly in the presence of less reactive aryl chlorides, a catalyst system that is both highly active and capable of promoting the desired transformation at temperatures that do not lead to significant C-Cl bond activation is required.

We recommend the use of a palladium(II) precatalyst, such as palladium(II) acetate (Pd(OAc)₂), in combination with a bulky, electron-rich biarylphosphine ligand. These ligands are known to stabilize the active Pd(0) species and facilitate both the oxidative addition and the final reductive elimination steps.[2]

Recommended Catalytic System:

| Component | Recommended Reagent | Rationale |

| Palladium Precatalyst | Palladium(II) Acetate (Pd(OAc)₂) | Readily available, air-stable, and efficiently reduced in situ to the active Pd(0) species. |

| Ligand | RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) | A highly active and versatile ligand for the amination of aryl bromides, often providing excellent yields at moderate temperatures. Its steric bulk and electron-donating properties are well-suited for this transformation. |

| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base that effectively deprotonates the amine without competing in side reactions. |

| Solvent | Toluene or 1,4-Dioxane (anhydrous) | Aprotic solvents that are commonly used and effective for Buchwald-Hartwig aminations. |

Experimental Protocol

This protocol provides a general procedure for the selective amination of 5-(4-bromo-2-fluorophenyl)-2-chloropyridine. Optimization of reaction time and temperature may be necessary for different amine substrates.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| 5-(4-Bromo-2-fluorophenyl)-2-chloropyridine | 292.54 | 1.0 | 1.0 |

| Amine | - | 1.2 | 1.2 |

| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 |

| RuPhos | 476.61 | 0.04 | 0.04 |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |

| Anhydrous Toluene | - | 5 mL | - |

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add 5-(4-bromo-2-fluorophenyl)-2-chloropyridine (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 0.02 equiv.), and RuPhos (0.04 mmol, 0.04 equiv.).

-

Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This is crucial to prevent oxidation of the catalyst.

-

Reagent Addition: Under the inert atmosphere, add sodium tert-butoxide (1.4 mmol, 1.4 equiv.). Then, add the amine (1.2 mmol, 1.2 equiv.) via syringe. Finally, add anhydrous toluene (5 mL).

-

Reaction: Place the Schlenk tube in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench with water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aminated product.

Figure 1. Experimental workflow for the selective Buchwald-Hartwig amination.

Mechanistic Overview

The catalytic cycle for the selective Buchwald-Hartwig amination of 5-(4-bromo-2-fluorophenyl)-2-chloropyridine is depicted below. The selectivity arises from the preferential oxidative addition of the more reactive C-Br bond to the Pd(0) catalyst.

Sources

Application Notes & Protocols: Mastering the Sonogashira Coupling of 2-Chloropyridines

This guide provides an in-depth exploration of the Sonogashira cross-coupling reaction, with a specific focus on the unique challenges and optimized conditions required for coupling terminal alkynes with 2-chloropyridines. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural lists to explain the underlying principles that govern reaction success. We will delve into catalyst selection, the rationale behind copper-free systems, and provide detailed, field-proven protocols to empower you to achieve high yields and purity with these challenging substrates.

The Inertia of the C-Cl Bond: The Core Challenge

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the powerful formation of C(sp²)-C(sp) bonds.[1][2] While highly efficient for aryl iodides and bromides, the reaction's extension to aryl chlorides, particularly electron-rich N-heterocycles like 2-chloropyridine, presents a significant hurdle.[3] This reluctance stems from the high bond dissociation energy of the C-Cl bond, which makes the rate-limiting oxidative addition step of the palladium catalyst energetically demanding.[4]

To overcome this activation barrier, reaction conditions must be meticulously optimized. This involves moving beyond standard catalysts like Pd(PPh₃)₄ and employing more sophisticated systems designed to enhance the reactivity of the palladium center.

Mechanistic Overview: The Palladium and Copper Catalytic Cycles

The classical Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper co-catalyst cycle.[5] Understanding this mechanism is paramount to troubleshooting and optimizing reactions with difficult substrates.

-

The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the aryl-chloride bond. This is the most challenging step for 2-chloropyridines.

-

The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.

-

Transmetalation: The copper acetylide then transfers the alkyne group to the palladium(II) complex.

-

Reductive Elimination: The final step is the reductive elimination from the palladium complex, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[5]

Optimizing Reaction Parameters for 2-Chloropyridines

Success in coupling 2-chloropyridines hinges on the careful selection of catalysts, ligands, bases, and reaction conditions. Due to the lower reactivity, higher temperatures and more active catalysts are generally required compared to bromo- or iodo-pyridines.

Catalyst and Ligand Systems: The Decisive Factor

For aryl chlorides, the choice of ligand is arguably more critical than the palladium precursor itself. The ligand's role is to create a palladium center that is electron-rich and sterically accessible enough to facilitate oxidative addition.

-

Bulky, Electron-Rich Phosphines: Ligands such as triphenylphosphine (PPh₃) are often insufficient. More effective are bulky and electron-donating phosphines like tri-tert-butylphosphine (P(t-Bu)₃) and biaryl phosphines (e.g., XPhos). These ligands promote the formation of the highly reactive, monoligated Pd(0)L species necessary for activating the C-Cl bond.[6]

-

N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as powerful alternatives to phosphines.[5][7] They form very stable bonds with palladium and are strong σ-donors, creating highly active catalysts capable of activating even the most challenging aryl chlorides.[5][7] Complexes like PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) are particularly effective.[8]

The Copper Question: To Use or Not to Use?

While the classic Sonogashira protocol employs a copper(I) co-catalyst (typically CuI), its inclusion can be a double-edged sword.[1][9]

-

Benefits of Copper: Copper(I) iodide accelerates the reaction by facilitating the deprotonation of the alkyne and enabling a rapid transmetalation step.[1][2]

-

Drawbacks and Copper-Free Alternatives: The primary drawback of copper is its tendency to promote the oxidative homocoupling of the terminal alkyne (Glaser coupling), leading to undesirable side products.[10] This is especially problematic at the higher temperatures often required for chloroarenes. Consequently, numerous "copper-free" Sonogashira protocols have been developed.[11][12] These methods rely on a highly active palladium/ligand system and a strong base to mediate the coupling without the need for a copper acetylide intermediate.[5]

Solvents, Bases, and the Role of Microwave Irradiation

-

Bases: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used to neutralize the HX generated during the reaction and to aid in the deprotonation of the alkyne.[13][14] In some copper-free systems, stronger inorganic bases like K₂CO₃ or Cs₂CO₃ are employed.[15]

-

Solvents: Polar aprotic solvents like DMF, DMSO, or NMP are common choices as they help to solubilize the reagents and catalyst complexes.[3][13]

-

Temperature and Microwave Assistance: Conventional heating often requires temperatures in the range of 100-120 °C for extended periods.[3][13] Microwave irradiation has proven to be a highly effective technique for dramatically reducing reaction times from hours to minutes, often leading to cleaner reactions and higher yields by minimizing thermal decomposition.[3][16][17]